molecular formula C12H10Cl2N2O2 B2964895 N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 478031-32-2

N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2964895
CAS No.: 478031-32-2
M. Wt: 285.12
InChI Key: KIWOYRYCJJWLRZ-UHFFFAOYSA-N
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Description

Evolutionary Significance of Oxazole Derivatives in Medicinal Chemistry

Oxazole, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, has been a cornerstone of drug discovery due to its versatility in mimicking biological substrates and enhancing pharmacokinetic properties. The incorporation of oxazole motifs into pharmaceuticals dates to the mid-20th century, with early applications in antibiotics such as cycloserine. Over time, the scaffold’s adaptability has enabled its use in diverse therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory agents.

The evolutionary trajectory of oxazole derivatives is marked by their role as bioisosteres, where they replace non-heterocyclic moieties to improve metabolic stability or target affinity. For example, the replacement of ester groups with oxazole rings in protease inhibitors has reduced enzymatic degradation while maintaining binding efficacy. This compound exemplifies this trend, leveraging the oxazole core to balance aromaticity and polarity, which is critical for membrane permeability and receptor interactions.

Table 1: Key Milestones in Oxazole-Based Drug Development

Year Compound Therapeutic Application Significance
1955 Cycloserine Antitubercular First oxazole antibiotic
1988 Oxaprozin Anti-inflammatory COX-2 inhibition via oxazole scaffold
2012 Mubritinib Anticancer (tyrosine kinase) Oxazole-enhanced kinase selectivity
2021 Aleglitazar Antidiabetic PPAR modulation via oxazole-carboxamide

The structural flexibility of oxazole allows for regioselective substitutions, enabling fine-tuning of electronic and steric properties. The 4-carboxamide group in this compound, for instance, introduces hydrogen-bonding capabilities critical for target engagement. This functional group, combined with methyl substitutions at positions 3 and 5, creates a sterically shielded environment that may reduce off-target interactions.

Structural Uniqueness of 3,5-Dichlorophenyl Substitution Patterns

The 3,5-dichlorophenyl moiety in this compound introduces distinct electronic and steric features that enhance its pharmacological profile. Chlorine atoms at the meta positions of the phenyl ring exert strong electron-withdrawing effects, polarizing the aromatic system and increasing lipid solubility, which facilitates passive diffusion across biological membranes. This substitution pattern also minimizes metabolic dehalogenation compared to ortho- or para-chlorinated analogs, thereby improving metabolic stability.

Table 2: Comparative Effects of Phenyl Substitution Patterns on Drug Properties

Substitution Pattern Electronic Effect Metabolic Stability Lipophilicity (LogP)
3,5-Dichloro Strong EWG High 3.8
4-Chloro Moderate EWG Moderate 2.9
2,4-Dichloro Moderate EWG Low 3.2

The symmetrical 3,5-dichloro configuration creates a planar geometry that optimizes π-π stacking interactions with aromatic residues in enzyme active sites, such as tyrosine or phenylalanine. This is particularly advantageous in kinase inhibitors, where such interactions stabilize drug-target complexes. Additionally, the dichlorophenyl group’s steric bulk may hinder rotation around the carboxamide bond, enforcing a rigid conformation that enhances binding specificity.

The methyl groups at positions 3 and 5 of the oxazole ring further contribute to the compound’s uniqueness. These alkyl substituents increase the scaffold’s hydrophobicity, promoting interactions with lipophilic binding pockets, while their steric hindrance protects the oxazole ring from oxidative degradation. Together, these features position this compound as a structurally optimized candidate for targeting proteins with deep hydrophobic clefts, such as ATP-binding sites in kinases.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-8(13)3-9(14)5-10/h3-5H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWOYRYCJJWLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with appropriate reagents to form the desired oxazole ring. One common method involves the use of O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in dry dimethylformamide (DMF) as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic ring.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
N-(2,5-Dimethoxyphenyl) analog C₁₄H₁₆N₂O₄ 276.29 Lab reagent; discontinued due to synthesis challenges
N-(2-Cyclohexylethyl) analog C₁₄H₂₂N₂O₂ 248.32 Cyclohexyl group enhances lipophilicity
N-(Bithiophene-hydroxyethyl) analog C₁₆H₁₆N₂O₃S₂ 348.40 Bithiophene moiety for π-π interactions
N-(2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl) analog C₁₆H₁₆N₂O₃S 316.40 Dual heterocyclic substituents for binding diversity
N-(2,4-Difluorophenyl) analog C₁₂H₁₀F₂N₂O₂ 252.22 Fluorine atoms improve metabolic stability

Functional Group Analysis

Aromatic vs. Aliphatic Substituents

  • For example, the 3,5-dichloro substitution in ’s compound (343.2 g/mol) was studied in crystallographic screens for oxidoreductase inhibition .

Heterocyclic Modifications

  • Thiophene/Furan Hybrids (–8):
    Substitution with bithiophene (348.4 g/mol) or furan-thiophene hybrids introduces conjugated systems, likely enhancing interactions with aromatic residues in proteins .

Aliphatic Chain Variations

  • Cyclohexylethyl Substituent (): The cyclohexyl group in this analog (248.32 g/mol) increases steric bulk and lipophilicity, which could improve blood-brain barrier penetration .

Biological Activity

N-(3,5-Dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C12H10Cl2N2O2
Molecular Weight: 287.12 g/mol
IUPAC Name: this compound

The compound features a dichlorophenyl group, which is significant for its biological activity due to the electron-withdrawing nature of chlorine atoms.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichloroaniline with suitable oxazole precursors under controlled conditions. This method ensures high purity and yield of the desired compound.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Cell Lines Tested: The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line IC50 (µM) Mechanism of Action
MCF-72.41Induction of apoptosis
HeLa1.85Cell cycle arrest
A5493.00Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism involves apoptosis induction and cell cycle arrest, particularly at the G0/G1 phase.

The biological activity is primarily attributed to the following mechanisms:

  • Apoptosis Induction: Flow cytometry analyses revealed that treatment with this compound led to increased levels of pro-apoptotic markers such as cleaved caspase-3 and p53 expression in treated cells.
  • Inhibition of Proliferation: The compound interferes with key signaling pathways involved in cell growth and division.

Study 1: Antitumor Efficacy

A study conducted on MCF-7 cells demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. Western blot analysis confirmed the activation of apoptotic pathways.

Study 2: Selectivity Against Cancer Cells

In another investigation comparing normal and cancerous cells, the compound exhibited selective toxicity towards cancer cells while sparing healthy cells at higher concentrations (10 µM), suggesting a favorable therapeutic index.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves coupling the oxazole-4-carboxamide core with 3,5-dichloroaniline. A high-yield route (≈95%) for the oxazole intermediate, 3,5-dimethyl-1,2-oxazole-4-carboxamide, uses 4-bromo-3,5-dimethylisoxazole and trichloroacetyl isocyanate under controlled conditions . Subsequent amidation with 3,5-dichloroaniline can be achieved via activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by nucleophilic substitution. Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize byproducts like N-acylated impurities.

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the substitution pattern of the dichlorophenyl group and oxazole ring. For example, aromatic protons in the 3,5-dichlorophenyl moiety appear as a singlet due to symmetry.
  • X-ray Crystallography: Crystallographic screening (as demonstrated for structurally related FAD-dependent oxidoreductase inhibitors) provides definitive proof of stereochemistry and intermolecular interactions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C12H11Cl2N2O2) and isotopic patterns.

Basic: How is the fungicidal activity of this compound assessed in experimental models?

Methodological Answer:
In vitro assays involve:

  • Mycelial Growth Inhibition: Testing against phytopathogenic fungi (e.g., Botrytis cinerea) on agar plates, with IC50 values calculated from dose-response curves.
  • Spore Germination Assays: Quantifying inhibition of spore viability under controlled humidity and temperature.
  • Comparative Studies: Benchmarking against commercial fungicides like procymidone (a structurally related dicarboximide) to establish relative potency .

Advanced: How do substituent variations (e.g., halogen position) influence biological activity?

Methodological Answer:

  • Comparative Molecular Field Analysis (CoMFA): Compare the dichlorophenyl derivative (target compound) with analogs like N-(2,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide .
  • Key Findings:
    • Electron-Withdrawing Groups (Cl vs. F): Chlorine’s higher lipophilicity may enhance membrane permeability, while fluorine’s smaller size could alter target binding.
    • Positional Effects: 3,5-dichloro substitution maximizes steric complementarity with hydrophobic enzyme pockets (e.g., in fungal cytochrome P450 targets) .

Advanced: What mechanistic insights exist for its mode of action against fungal targets?

Methodological Answer:

  • Target Identification: Crystallographic fragment screening (e.g., with Chaetomium thermophilum FAD-dependent oxidoreductase) reveals potential binding motifs, such as π-π stacking with the oxazole ring and hydrogen bonding with the carboxamide group .
  • Enzyme Inhibition Assays: Measure NADPH oxidation rates in fungal cell lysates to assess disruption of redox pathways.
  • Resistance Studies: Monitor mutations in fungal strains (e.g., altered binding site residues) to infer target specificity.

Advanced: How should researchers address contradictory data on fungicidal efficacy across studies?

Methodological Answer:

  • Variable Control: Standardize assay conditions (e.g., spore concentration, growth media pH) to minimize inter-study variability.
  • Strain-Specificity: Test across diverse fungal isolates (e.g., Fusarium vs. Aspergillus) to identify spectrum limitations.
  • Bioavailability Factors: Assess solubility (via HPLC) and cellular uptake (using radiolabeled compounds) to explain discrepancies between in vitro and in vivo results .

Advanced: What strategies resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Dynamic NMR Experiments: Use variable-temperature 1H NMR to study conformational exchange in solution.
  • Density Functional Theory (DFT): Predict spectroscopic signatures (e.g., chemical shifts) for proposed tautomers or rotamers.
  • Single-Crystal Analysis: Resolve ambiguities in regiochemistry (e.g., oxazole vs. isoxazole tautomerism) through crystallographic data .

Advanced: How can computational modeling enhance SAR studies for this compound?

Methodological Answer:

  • Molecular Docking: Screen against fungal enzyme homologs (e.g., CYP51) to prioritize synthetic targets.
  • Free Energy Perturbation (FEP): Quantify binding affinity changes for substituent modifications (e.g., replacing Cl with CF3).
  • ADMET Prediction: Use QSAR models to optimize logP and polar surface area for improved bioavailability .

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